![molecular formula C18H19N3O2S B1229110 2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1229110.png)
2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-8-methyl-2-quinolinyl)thio]-N-(2-oxolanylmethyl)acetamide is a member of quinolines.
Scientific Research Applications
Anticancer Activity : A study by Kovalenko et al. (2012) discussed the synthesis and anticancer activity of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds showed considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Chemical Synthesis and Characterization : Chen and Chuang (2016) developed a synthetic method for highly functionalized quinolin-2(1H)-ones. Their work explored the chemical reactions involved in creating various functional groups compatible with the compound, adding to the understanding of its chemical properties and potential applications (Chen & Chuang, 2016).
Antimicrobial and Antiviral Effects : A paper by Ghosh et al. (2008) explored the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests potential applications in developing treatments for viral diseases (Ghosh et al., 2008).
Structural Studies for Pharmaceutical Applications : Karmakar et al. (2007) studied the structural aspects of amide containing isoquinoline derivatives, which can provide insights for the development of pharmaceuticals with enhanced efficacy and targeted delivery mechanisms (Karmakar, Sarma, & Baruah, 2007).
Anti-inflammatory Activity : Research by Singh et al. (2010) highlighted the anti-inflammatory activity of thioether derivatives of quinoxaline, indicating potential therapeutic applications in treating inflammation-related conditions (Singh et al., 2010).
Synthesis of Related Compounds : Saeed et al. (2014) focused on the synthesis and characterization of new compounds related to quinolin-8-yloxy acetamides, contributing to the broader field of medicinal chemistry and drug development (Saeed et al., 2014).
properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-cyano-8-methylquinolin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-12-4-2-5-13-8-14(9-19)18(21-17(12)13)24-11-16(22)20-10-15-6-3-7-23-15/h2,4-5,8,15H,3,6-7,10-11H2,1H3,(H,20,22) |
InChI Key |
HKLLGDGHTQAYBR-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCC3CCCO3)C#N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCC3CCCO3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)
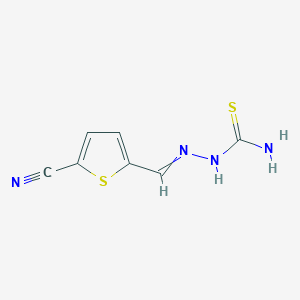
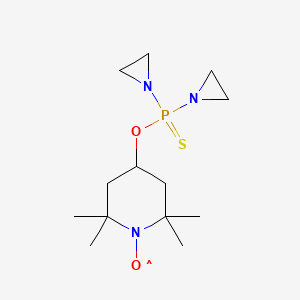

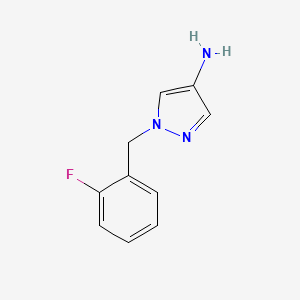
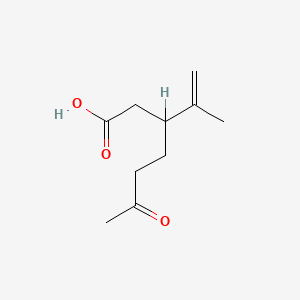
![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
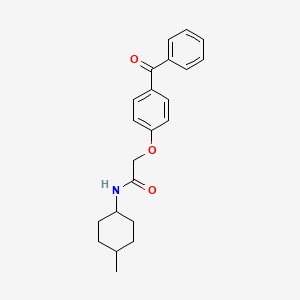
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
